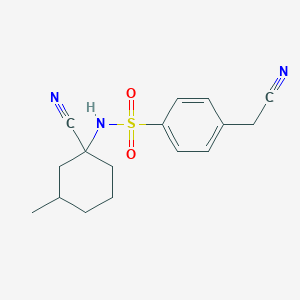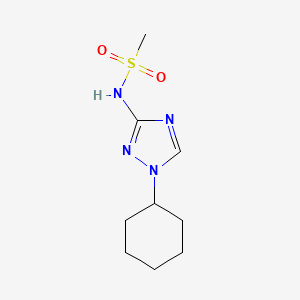
4-(cyanomethyl)-N-(1-cyano-3-methylcyclohexyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(cyanomethyl)-N-(1-cyano-3-methylcyclohexyl)benzenesulfonamide is a chemical compound with potential applications in scientific research. It is a sulfonamide derivative that has been synthesized for its potential use in the study of biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of 4-(cyanomethyl)-N-(1-cyano-3-methylcyclohexyl)benzenesulfonamide involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This binding is thought to occur through the formation of covalent bonds between the compound and the enzyme.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its inhibition of certain enzymes. For example, inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which are important in the regulation of pH in the body. This can have implications for the study of various physiological processes, such as acid-base balance.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(cyanomethyl)-N-(1-cyano-3-methylcyclohexyl)benzenesulfonamide in lab experiments is its ability to selectively inhibit certain enzymes. This can allow for the study of the specific role of these enzymes in various biological processes. However, a limitation of using this compound is its potential toxicity, which can affect the viability of cells or organisms under study.
Zukünftige Richtungen
There are several future directions for research on 4-(cyanomethyl)-N-(1-cyano-3-methylcyclohexyl)benzenesulfonamide. One potential area of study is its use in the development of new drugs or therapies for various diseases. Another area of research could be the investigation of its potential toxicity and safety in different experimental models. Additionally, the compound could be used to study the role of specific enzymes in various physiological processes, such as acid-base balance or metabolism.
Synthesemethoden
The synthesis of 4-(cyanomethyl)-N-(1-cyano-3-methylcyclohexyl)benzenesulfonamide involves the reaction of 4-(chloromethyl)benzenesulfonamide with 1-cyano-3-methylcyclohexane in the presence of a base such as potassium carbonate. The resulting compound is then treated with cyanogen bromide to yield the final product.
Wissenschaftliche Forschungsanwendungen
4-(cyanomethyl)-N-(1-cyano-3-methylcyclohexyl)benzenesulfonamide has potential applications in scientific research, particularly in the study of biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, which are involved in important physiological processes. This inhibition can be used to study the role of these enzymes in various biological processes.
Eigenschaften
IUPAC Name |
4-(cyanomethyl)-N-(1-cyano-3-methylcyclohexyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-13-3-2-9-16(11-13,12-18)19-22(20,21)15-6-4-14(5-7-15)8-10-17/h4-7,13,19H,2-3,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFOJYQWMDUZOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)(C#N)NS(=O)(=O)C2=CC=C(C=C2)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(2-Chlorophenyl)-5-methyl-1,2,4-triazol-3-yl]-(6-methoxy-2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone](/img/structure/B7663131.png)
![1-hydroxy-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]cyclobutane-1-carboxamide](/img/structure/B7663141.png)
![(2-Bromo-3-methylphenyl)-[3-(hydroxymethyl)azetidin-1-yl]methanone](/img/structure/B7663147.png)

![4-methoxy-N-[[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]methyl]-3-pyridin-2-ylbenzamide](/img/structure/B7663162.png)

![2,3-Dihydropyrrolo[3,2-c]pyridin-1-yl-[3-(4-fluorophenyl)furan-2-yl]methanone](/img/structure/B7663184.png)

![[3-(Hydroxymethyl)azetidin-1-yl]-(2-methylquinolin-6-yl)methanone](/img/structure/B7663192.png)
![3-chloro-N-[3-(1-ethylimidazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B7663194.png)
![6-[3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-5,7-dihydro-4H-thieno[2,3-c]pyridine](/img/structure/B7663198.png)
